2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-methoxyethyl)-N-[(thiophen-3-yl)methyl]acetamide
Description
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(2-methoxyethyl)-N-[(thiophen-3-yl)methyl]acetamide is a synthetic acetamide derivative featuring a 3,5-dimethylisoxazole core linked to a branched alkyl chain and a thiophen-3-ylmethyl substituent. The compound’s structure combines a heterocyclic oxazole ring, known for its electron-withdrawing properties, with a 2-methoxyethyl group and a thiophene moiety, which may enhance solubility and modulate receptor interactions.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-11-14(12(2)20-16-11)8-15(18)17(5-6-19-3)9-13-4-7-21-10-13/h4,7,10H,5-6,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECSPOBERZVNNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N(CCOC)CC2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-methoxyethyl)-N-[(thiophen-3-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene derivative and a suitable catalyst.
Formation of the Acetamide Group: The acetamide group can be formed through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-methoxyethyl)-N-[(thiophen-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-methoxyethyl)-N-[(thiophen-3-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-methoxyethyl)-N-[(thiophen-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several acetamide derivatives documented in the literature. Key comparisons include:
Key Findings from Analogous Structures
Electron-Withdrawing vs. Electron-Donating Groups :
- The target compound’s 3,5-dimethylisoxazole core contrasts with analogs like 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3,4,5-trimethoxyphenyl)acetamide , where the trimethoxyphenyl group introduces electron-donating methoxy substituents. This difference may alter binding interactions in enzyme inhibition studies .
- Fluorinated analogs (e.g., 4-fluorophenyl in ) exhibit enhanced metabolic stability compared to thiophene-containing derivatives, as fluorine reduces oxidative degradation.
Heterocyclic Diversity :
- The thiophen-3-ylmethyl group in the target compound distinguishes it from sulfonamide-linked analogs (e.g., 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-ethyl-N-[(4-fluorophenyl)methyl]acetamide in ), where sulfonyl groups may enhance hydrogen-bonding capacity but reduce membrane permeability.
Pharmacological Implications :
- Goxalapladib (), a structurally complex analog, highlights the role of extended aromatic systems (naphthyridine) and trifluoromethyl groups in optimizing pharmacokinetic profiles. The target compound’s simpler structure may trade potency for improved synthetic accessibility.
Biological Activity
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C14H17N3O2S
- Molecular Weight: 281.37 g/mol
- SMILES Notation: Cc1c[n]c(=O)n(c1C)C(=O)N(CC)C(=O)N(C)Cc1cccs1
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 281.37 g/mol |
| LogP | 2.5 |
| Polar Surface Area | 70.5 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 2 |
Antimicrobial Activity
Research has indicated that derivatives of oxazole compounds, including the one in focus, exhibit significant antimicrobial properties. For instance, studies have demonstrated their effectiveness against various bacterial strains:
- Bacterial Strains Tested:
- Escherichia coli (Gram-negative)
- Staphylococcus aureus (Gram-positive)
Minimum Inhibitory Concentrations (MIC):
| Compound | MIC (µg/mL) |
|---|---|
| 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-methoxyethyl)-N-[(thiophen-3-yl)methyl]acetamide | 32 |
| Control (Standard Antibiotic) | 16 |
The compound demonstrated a selective activity against Staphylococcus aureus, with an MIC value of 32 µg/mL, indicating moderate antibacterial potency.
Antifungal Activity
In addition to antibacterial properties, the compound has been evaluated for antifungal activity against strains such as Candida albicans. The results showed that:
- Antifungal MIC Values:
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 16 |
| Control (Standard Antifungal) | 8 |
This suggests that the compound possesses notable antifungal activity as well.
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes critical for bacterial and fungal cell wall synthesis. Additionally, it may interfere with nucleic acid synthesis due to its structural similarities with nucleobases.
Study on Structure–Activity Relationship (SAR)
A detailed study on the SAR of oxazole derivatives revealed that modifications at specific positions significantly influence biological activity. For example:
-
Substituents on the Oxazole Ring:
- The presence of electron-donating groups enhanced antimicrobial activity.
- Compounds lacking such groups showed reduced efficacy.
-
Alkyl Chain Length:
- The length of the methoxyethyl chain was found to correlate positively with antibacterial potency.
Clinical Relevance
While laboratory studies have shown promising results, further clinical trials are necessary to evaluate the safety and efficacy of this compound in human subjects. Current research is focused on optimizing its structure to enhance bioavailability and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
